molecular formula C11H8ClNO3 B2967952 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-66-8

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2967952
CAS No.: 1092288-66-8
M. Wt: 237.64
InChI Key: OSKRBFDXIATJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-4-oxoquinoline.

    Acylation: The 6-chloro-4-oxoquinoline undergoes acylation with chloroacetic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the acylation reaction.

    Purification: The product is purified through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation Products: Quinoline derivatives with various functional groups.

    Reduction Products: Hydroquinoline derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of bacterial DNA replication and cell death.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxoquinoline: A precursor in the synthesis of 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetic acid.

    4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar antibacterial properties.

Uniqueness

This compound is unique due to its specific acetic acid moiety, which enhances its solubility and bioavailability compared to other quinoline derivatives.

Properties

IUPAC Name

2-(6-chloro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKRBFDXIATJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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